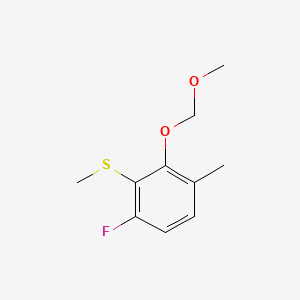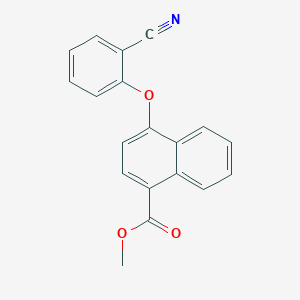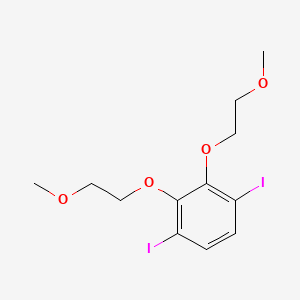
3-Methyl-4-(5-nitropyridin-2-yl)oxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(5-nitropyridin-2-yl)oxybenzonitrile is an organic compound that features a benzonitrile core substituted with a nitropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(5-nitropyridin-2-yl)oxybenzonitrile typically involves the reaction of 3-methyl-4-hydroxybenzonitrile with 5-nitropyridin-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-Methyl-4-(5-nitropyridin-2-yl)oxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 3-Methyl-4-(5-aminopyridin-2-yl)oxybenzonitrile.
Reduction: Formation of 3-Methyl-4-(5-nitropyridin-2-yl)oxybenzylamine.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
科学研究应用
3-Methyl-4-(5-nitropyridin-2-yl)oxybenzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Methyl-4-(5-nitropyridin-2-yl)oxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol: A Schiff base ligand with similar structural features.
Methyl 4-[(3-nitropyridin-2-yl)oxy]benzoate: A related compound with a methoxy group instead of a methyl group.
Uniqueness
3-Methyl-4-(5-nitropyridin-2-yl)oxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
分子式 |
C13H9N3O3 |
|---|---|
分子量 |
255.23 g/mol |
IUPAC 名称 |
3-methyl-4-(5-nitropyridin-2-yl)oxybenzonitrile |
InChI |
InChI=1S/C13H9N3O3/c1-9-6-10(7-14)2-4-12(9)19-13-5-3-11(8-15-13)16(17)18/h2-6,8H,1H3 |
InChI 键 |
QJYCTXBKHQRLRA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C#N)OC2=NC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 6-oxa-2,9-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B13887337.png)
![2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13887345.png)

![1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate](/img/structure/B13887354.png)



![5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13887373.png)





